

ZL-12A Probe: Application Notes and Protocols for Targeted ERCC3 Degradation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZL-12A probe

Cat. No.: B15135308

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The **ZL-12A probe** is a stereoselective chemical tool designed for the targeted degradation of the Excision Repair Cross-Complementation group 3 (ERCC3) protein.^{[1][2]} ERCC3 is a key component of the Transcription Factor II H (TFIIH) complex, playing a crucial role in both nucleotide excision repair (NER) and transcription initiation. The ability to specifically deplete ERCC3 levels with ZL-12A offers a powerful approach to investigate its functions in cellular processes and to explore its potential as a therapeutic target in diseases such as cancer. This document provides detailed application notes, experimental protocols, and purchasing information for the **ZL-12A probe**.

Supplier and Purchasing Information:

The **ZL-12A probe** is available for research purposes from the following supplier:

Supplier	Product Name	Catalog Number	Website
MedChemExpress (MCE)	ZL-12A probe	HY-151852	--INVALID-LINK--

Please visit the supplier's website for the most up-to-date pricing and availability. The **ZL-12A probe** is intended for research use only.

Physicochemical and Handling Information

Property	Value
Target	ERCC3
Mechanism of Action	Covalent modification of Cysteine 342 (C342) on ERCC3, leading to its ubiquitination and proteasomal degradation. [1] [2]
Appearance	Solid powder
Storage	Store at -20°C for short-term and -80°C for long-term. Protect from light.
Solubility	Soluble in DMSO

Stock Solution Preparation:

For cellular experiments, it is recommended to prepare a stock solution of ZL-12A in DMSO at a concentration of 10 mM. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Application Notes

The **ZL-12A probe** can be utilized in a variety of cell-based assays to study the functional consequences of ERCC3 degradation. Key applications include:

- **Inducing Targeted Protein Degradation:** ZL-12A selectively induces the degradation of ERCC3, allowing for the investigation of the downstream effects of its depletion.
- **Studying DNA Repair Mechanisms:** By depleting ERCC3, researchers can examine the role of the TFIIH complex in nucleotide excision repair pathways.
- **Investigating Transcriptional Regulation:** As a component of TFIIH, ERCC3 is involved in transcription initiation. ZL-12A can be used to probe the impact of ERCC3 loss on global and specific gene expression.

- Validating ERCC3 as a Therapeutic Target: The probe can be used in cancer cell lines to assess the therapeutic potential of targeting ERCC3.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of the **ZL-12A probe** in inducing ERCC3 degradation.

Table 1: In Vitro ERCC3 Degradation

Cell Line	Treatment Time	IC50 for ERCC3 Degradation	Reference
22Rv1 (human prostate carcinoma)	12 hours	2.7 μ M	[1]
Ramos (human Burkitt's lymphoma)	3 hours	8.0 μ M	[1]

Table 2: Selectivity Profile

Protein	Interaction with ZL-12A	Effect	Reference
ERCC3	Covalent binding to C342	Degradation	[1][2]
Triptolide	Covalent binding to C342	No degradation of ERCC3, but collateral loss of RNA polymerases	[1][2]
Spironolactone	Covalent binding to C342	Degradation	[1]

Experimental Protocols

Protocol 1: ERCC3 Degradation Assay in Cultured Cells

This protocol describes the treatment of cultured cells with ZL-12A to induce ERCC3 degradation, followed by analysis using Western blotting.

Materials:

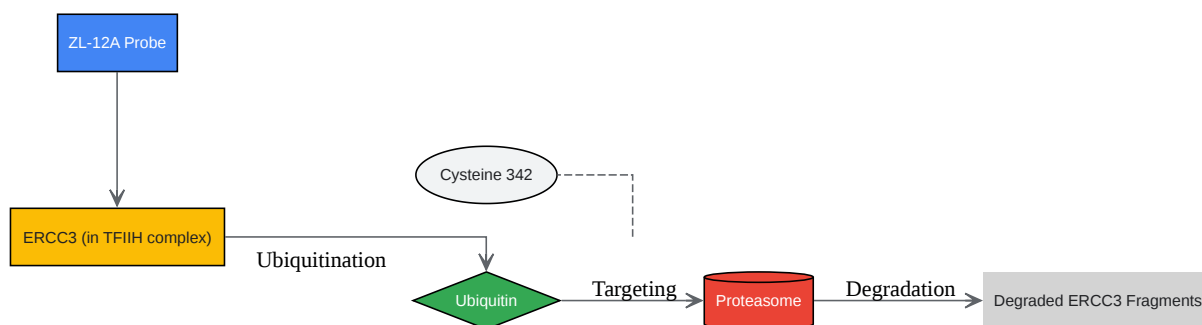
- Mammalian cell line of interest (e.g., 22Rv1)
- Complete cell culture medium
- **ZL-12A probe** (10 mM stock in DMSO)
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against ERCC3
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
- Compound Treatment:
 - Prepare serial dilutions of ZL-12A in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 μ M).
 - Prepare a vehicle control with the same final concentration of DMSO.
 - Remove the old medium from the cells and add the medium containing ZL-12A or vehicle.
 - Incubate the cells for the desired time period (e.g., 3, 6, 12, 24 hours).
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (protein lysate) to a new tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Normalize the protein concentrations of all samples with lysis buffer.
 - Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

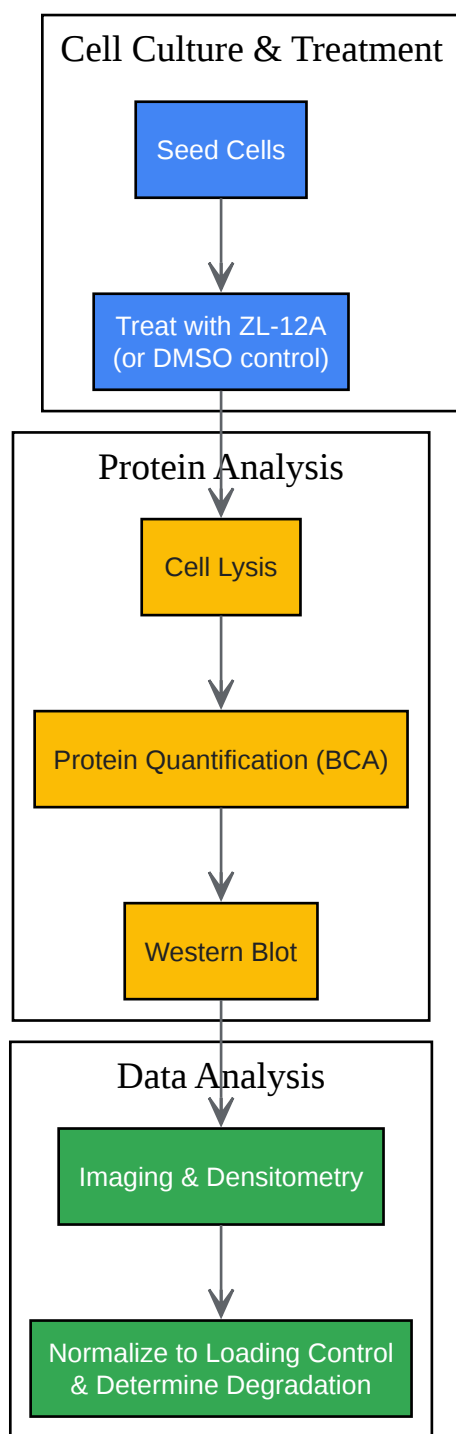
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against ERCC3 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Incubate the membrane with the primary antibody against the loading control.
- Wash and incubate with the appropriate secondary antibody.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities for ERCC3 and the loading control. Normalize the ERCC3 signal to the loading control to determine the relative ERCC3 levels.

Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: ZL-12A covalently modifies C342 of ERCC3, leading to its ubiquitination and proteasomal degradation.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing ZL-12A-induced ERCC3 degradation in cultured cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [ZL-12A Probe: Application Notes and Protocols for Targeted ERCC3 Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15135308#zl-12a-probe-supplier-and-purchasing-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

